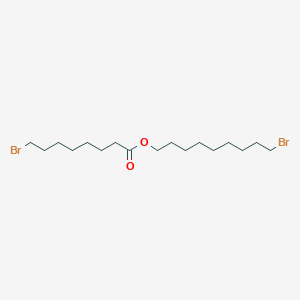9-Bromononyl 8-bromooctanoate
CAS No.: 819883-36-8
Cat. No.: VC16808018
Molecular Formula: C17H32Br2O2
Molecular Weight: 428.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 819883-36-8 |
|---|---|
| Molecular Formula | C17H32Br2O2 |
| Molecular Weight | 428.2 g/mol |
| IUPAC Name | 9-bromononyl 8-bromooctanoate |
| Standard InChI | InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2 |
| Standard InChI Key | ZSUKFTSCDGLZPE-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCOC(=O)CCCCCCCBr)CCCCBr |
Introduction
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 9-Hydroxynonyl 8-bromooctanoate | 819883-41-5 | 365.346 | Hydroxyl, Bromoester | |
| Ethyl 8-bromooctanoate | N/A | 251.160 | Bromoester | |
| 8-Bromooctanoic acid | N/A | 223.110 | Carboxylic acid, Bromo |
Synthesis Pathways for Brominated Octanoate Derivatives
The synthesis of brominated esters often involves multi-step reactions, as demonstrated in the production of ethyl 8-bromooctanoate . A three-step method is outlined:
-
Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate to form diethyl 2-(6-bromohexyl)malonate.
-
Hydrolysis and Decarboxylation: The malonate ester undergoes hydrolysis with calcium hydroxide () followed by decarboxylation at 105–135°C to yield 8-bromooctanoic acid.
-
Esterification: 8-Bromooctanoic acid is refluxed with ethanol under acid catalysis (e.g., concentrated sulfuric acid) to produce ethyl 8-bromooctanoate .
Reactivity and Applications in Pharmaceutical Intermediates
Brominated esters serve as key intermediates in drug synthesis. For example, 8-bromooctanoic acid is a precursor to fulvestrant intermediates, such as (7α,17β)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS 875573-66-3), a steroidal compound used in breast cancer therapeutics . The bromine atoms enhance lipophilicity and binding affinity to estrogen receptors.
Table 2: Key Pharmaceutical Intermediates Derived from Brominated Esters
| Intermediate | CAS Number | Molecular Formula | Role in Drug Synthesis |
|---|---|---|---|
| Fulvestrant Intermediate N-3 | 875573-66-3 | Estrogen receptor antagonist | |
| 8-Bromooctanoic acid ethyl ester | N/A | Alkylating agent in prodrugs |
Analytical Characterization of Brominated Compounds
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for characterizing brominated esters. In the synthesis of ethyl 8-bromooctanoate, GC is used to monitor reaction completion, while NMR confirms the structure via characteristic shifts for bromine () and ester carbonyl groups () . For 9-hydroxynonyl 8-bromooctanoate, high-resolution mass spectrometry (HRMS) would be essential to distinguish it from non-brominated analogs .
Challenges and Future Directions
The primary challenge in synthesizing 9-bromononyl 8-bromooctanoate lies in the steric hindrance introduced by the long alkyl chains, which may reduce reaction yields. Future research could explore catalytic methods to enhance efficiency, such as phase-transfer catalysts or microwave-assisted synthesis. Additionally, eco-friendly bromination techniques using (NBS) warrant investigation to reduce reliance on hazardous reagents like .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume